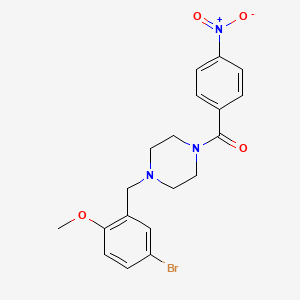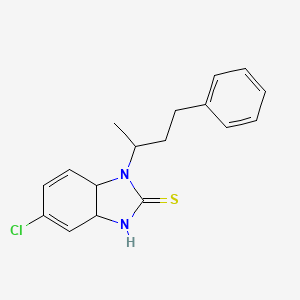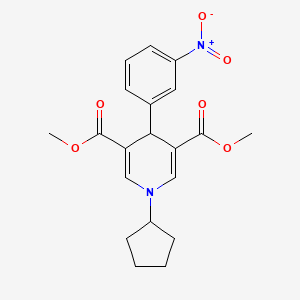
dimethyl 1-cyclopentyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar dihydropyridine derivatives often involves the Hantzsch synthesis or modifications thereof, where components such as aldehydes, β-keto esters, and ammonium compounds are condensed. For instance, a study by Maru & Shah (2013) illustrates a novel three-component one-pot synthesis method for a closely related dihydropyridine compound, showcasing the typical process for synthesizing such compounds (Maru & Shah, 2013).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives, including our compound of interest, typically features a 1,4-dihydropyridine ring which is central to its chemical behavior and interaction. The X-ray crystallography analysis provides insights into the crystal structure, showing how modifications in the dihydropyridine ring can influence molecular conformation and properties, as illustrated in related compounds (Triggle, Shefter, & Triggle, 1980).
Chemical Reactions and Properties
The dihydropyridine nucleus is reactive towards various chemical transformations, including oxidation, reduction, and cycloaddition reactions. These reactions can alter the electronic and structural characteristics of the compound, thereby affecting its chemical properties. For example, Acheson et al. (1980) discuss the addition reactions of heterocyclic compounds, highlighting the reactive nature of dihydropyridine derivatives towards dimethyl acetylenedicarboxylate to form complex structures (Acheson, Knott, Lucas, Tasker, & Paglietti, 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound under different conditions. These properties are determined by the compound's molecular structure and can significantly affect its chemical reactivity and application potential. Studies on related compounds provide valuable insights into how structural differences impact these physical properties (Ferguson, Fisher, Ibrahim, Ishag, Iskander, Katritzky, & Parvez, 1984).
Chemical Properties Analysis
The chemical properties of "dimethyl 1-cyclopentyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" are influenced by its functional groups and molecular structure. Its reactivity in chemical reactions, interaction with other compounds, and stability under various conditions are of particular interest. The presence of the nitrophenyl group and the ester functions within the compound's structure contribute to its unique chemical behavior, as seen in the synthesis and reactivity studies of similar compounds (Ogawa, Nakazato, Tsuchida, & Hatayama, 1993).
Propiedades
IUPAC Name |
dimethyl 1-cyclopentyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-27-19(23)16-11-21(14-7-3-4-8-14)12-17(20(24)28-2)18(16)13-6-5-9-15(10-13)22(25)26/h5-6,9-12,14,18H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWLPHIWONTGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4014589.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4014590.png)
![N-[2-(phenylthio)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4014598.png)
![3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B4014600.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014608.png)
![3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4014621.png)
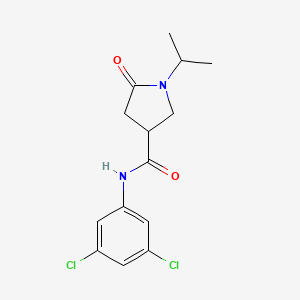
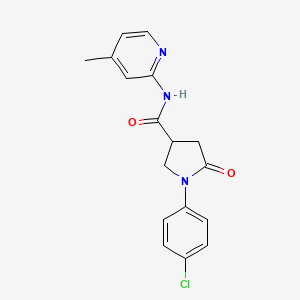
![5-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4014635.png)
![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B4014645.png)
![2-[(3-allyl-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4014653.png)
